3-methoxybenzaldehyde O-benzoyloxime
Description
3-Methoxybenzaldehyde O-benzoyloxime is a derivative of 3-methoxybenzaldehyde, where the aldehyde group is converted into an oxime and subsequently benzoylated. This compound belongs to the class of O-acyloximes, which are characterized by their R1–C=N–O–C(O)–R2 structure. Such derivatives are often explored for their biological activities, including local anesthetic and anti-inflammatory properties, as well as their ability to form inclusion complexes with cyclodextrins to enhance solubility and stability .
The synthesis typically involves oximation of 3-methoxybenzaldehyde followed by benzoylation. For example, complexes with β-cyclodextrin (e.g., LA-180) are synthesized by mixing equimolar solutions of the O-benzoyloxime derivative and β-cyclodextrin in ethanol-water, followed by evaporation at 50–55°C. These complexes exhibit improved pharmacological profiles, such as reduced toxicity and enhanced efficacy .
Properties
Molecular Formula |
C15H13NO3 |
|---|---|
Molecular Weight |
255.27g/mol |
IUPAC Name |
[(E)-(3-methoxyphenyl)methylideneamino] benzoate |
InChI |
InChI=1S/C15H13NO3/c1-18-14-9-5-6-12(10-14)11-16-19-15(17)13-7-3-2-4-8-13/h2-11H,1H3/b16-11+ |
InChI Key |
IMYRSLLJTMDPRY-LFIBNONCSA-N |
SMILES |
COC1=CC=CC(=C1)C=NOC(=O)C2=CC=CC=C2 |
Isomeric SMILES |
COC1=CC=CC(=C1)/C=N/OC(=O)C2=CC=CC=C2 |
Canonical SMILES |
COC1=CC=CC(=C1)C=NOC(=O)C2=CC=CC=C2 |
Origin of Product |
United States |
Comparison with Similar Compounds
Key Observations :
- Substituents on the benzaldehyde core (e.g., fluoro, methoxy) influence electronic properties and binding interactions.
- β-cyclodextrin complexation is a common strategy to enhance bioavailability and reduce toxicity, as seen in LA-180 and related compounds .
Table 2: Pharmacological Profiles of O-Benzoyloxime Derivatives
Key Observations :
- LA-180 demonstrates superior local anesthetic activity with minimal acute toxicity, making it a promising candidate for clinical use .
Physicochemical and ADMET Properties
Table 3: Drug-Likeness and ADMET Predictions
| Property | This compound | 3-Methoxybenzaldehyde Thiosemicarbazone | (E)-4-Fluorobenzaldehyde O-benzoyloxime |
|---|---|---|---|
| Molecular Weight (g/mol) | 297.28 | 209.27 | 259.24 |
| LogP | 2.5 (predicted) | 1.8 | 3.1 |
| H-bond Donors | 1 | 2 | 1 |
| H-bond Acceptors | 4 | 4 | 4 |
| BBB Permeability | Low | Low | Moderate |
| Ames Toxicity | Non-mutagenic | Non-mutagenic | Potential mutagenic risk |
Key Observations :
- O-benzoyloximes generally have higher LogP values than thiosemicarbazones, suggesting better membrane permeability.
- Fluorinated derivatives may carry higher mutagenic risks, necessitating further toxicity studies .
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